
2-Chloro-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . This compound is part of a larger class of compounds known as oxadiazoles, which have been synthesized as potential anti-infective agents with activities against bacteria, viruses, and other pathogens .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including “2-Chloro-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine”, often involves the reaction of amidoximes with various derivatives of carboxylic acids . For example, one synthesis route involved the reaction of an amidoxime with 3,6-dichloropicolinoyl chloride to yield a benzoate intermediate, which was then hydrolyzed to yield a carboxylic acid. The carboxylic acid was then reacted with a substituted aniline to yield the final product .Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine” is characterized by the presence of a 1,2,4-oxadiazole ring. This ring structure is a key feature of the compound and contributes to its chemical properties . The structure of similar anilines was studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
The chemical reactions involving “2-Chloro-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine” and similar compounds often involve the formation or modification of the 1,2,4-oxadiazole ring . For example, the synthesis of these compounds often involves the cyclization of an amidoxime with a carboxylic acid derivative, followed by further reactions to yield the final product .Wissenschaftliche Forschungsanwendungen
Anticancer and Antitumor Agents
A study identified derivatives of 1,2,4-oxadiazoles, including structures similar to 2-Chloro-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine, as novel apoptosis inducers with potential as anticancer agents. The compounds demonstrated good activity against several breast and colorectal cancer cell lines. The molecular target was identified as TIP47, an IGF II receptor binding protein, indicating a new avenue for cancer therapy development (Zhang et al., 2005).
Optical and Fluorescent Properties
Research into pyrazolo[1,5-a]pyridine-containing 2,5-diaryl-1,3,4-oxadiazole derivatives, closely related to the compound , has highlighted their unique optical properties. These compounds exhibited blue fluorescence in dilute solutions and showed significant quantum yields of fluorescence, suggesting applications in materials science for developing fluorescent materials and optical sensors (Yang et al., 2011).
Antimicrobial Activity
A study synthesized various 1,3,4-oxadiazole thioether derivatives containing structures similar to the target compound and assessed their antibacterial activities. One of the compounds showed superior inhibitory effects against Xanthomonas oryzae pv. oryzae (Xoo), surpassing that of commercial agents, indicating potential for agricultural applications as new antimicrobial agents (Song et al., 2017).
Herbicidal Activity
Novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring, which are structurally akin to the specified compound, have been examined for their herbicidal activity. Some of these compounds demonstrated moderate to high levels of activity against various weeds at specific concentrations, suggesting their potential as herbicides (Tajik & Dadras, 2011).
Synthesis and Structural Analysis
The synthesis and structural analysis of pyrazolo pyridine derivatives, including similar compounds, have been explored. These studies provide insights into their thermal, structural, optical, and diode characteristics, offering a foundation for further exploration in electronic and photonic applications (Zedan et al., 2020).
Wirkmechanismus
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have been studied for their potential interaction with Trypanosoma cruzi cysteine protease cruzain .
Mode of Action
It’s known that 1,2,4-oxadiazoles can interact with their targets and cause changes that lead to their anti-infective properties .
Biochemical Pathways
Given the anti-infective properties of 1,2,4-oxadiazoles, it can be inferred that they may interfere with the biochemical pathways of the infectious agents, thereby inhibiting their growth or survival .
Pharmacokinetics
It’s worth noting that in vivo toxicity studies in mice have shown that similar compounds are non-toxic at a concentration of 100 mg/kg .
Result of Action
Given the anti-infective properties of 1,2,4-oxadiazoles, it can be inferred that they may inhibit the growth or survival of infectious agents at the molecular and cellular levels .
Zukünftige Richtungen
The future research directions for “2-Chloro-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine” and similar compounds could involve further exploration of their anti-infective properties, as well as the development of new synthesis methods . Additionally, these compounds could be investigated for potential applications in other areas, such as the development of new materials or as probes for biological research .
Eigenschaften
IUPAC Name |
5-(6-chloropyridin-3-yl)-3-propyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-2-3-9-13-10(15-14-9)7-4-5-8(11)12-6-7/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYIODGUAAZHNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(2-fluorophenoxy)ethanone](/img/structure/B2793195.png)
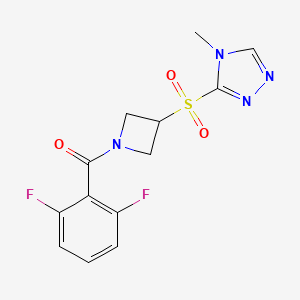
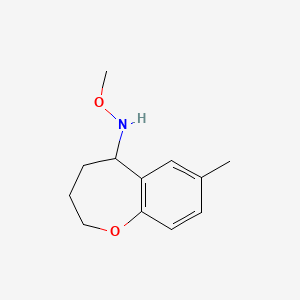
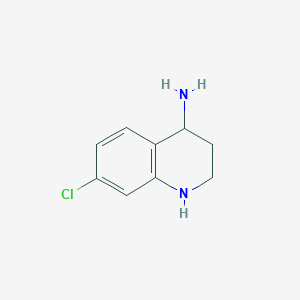
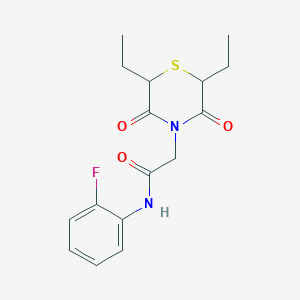
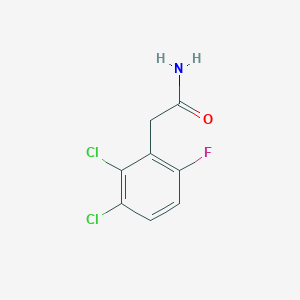

![2-Methoxy-6-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B2793208.png)

![2-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}acetic acid](/img/structure/B2793211.png)
![N-(3,5-dimethoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2793213.png)

